An In-depth Technical Guide to 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3
An In-depth Technical Guide to 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3
This technical guide provides a comprehensive overview of the basic properties of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 (MeIQx-d3), a deuterated isotopologue of the mutagenic heterocyclic aromatic amine, MeIQx. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's physicochemical properties, a generalized synthesis protocol, analytical methodologies, and its critical role in metabolic activation pathways.
Core Properties and Data
1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 is primarily utilized as an internal standard in quantitative analyses, such as mass spectrometry, to accurately determine the levels of its non-deuterated counterpart, MeIQx, in various biological and environmental samples.[1] MeIQx is a potent mutagen and carcinogen formed during the cooking of meat at high temperatures.[2] The deuteration of MeIQx provides a distinct mass shift, allowing for its differentiation from the naturally occurring compound in analytical experiments.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₁H₈D₃N₅ | [3] |
| Molecular Weight | 216.26 g/mol | [3] |
| CAS Number | 1346599-36-7 | [3] |
| Appearance | Yellow solid | [4] |
| Melting Point | 295-300 °C (for MeIQx) | [3][4] |
| Solubility | Soluble in methanol and dimethyl sulfoxide (for MeIQx) | [3] |
Experimental Protocols
Generalized Synthesis of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3
The introduction of the deuterium labels at the 1-methyl and 7-methyl positions would necessitate the use of deuterated methylating agents, such as iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄), at the appropriate synthetic steps. The overall yield for the synthesis of non-deuterated MeIQx is reported to be around 21%.[5]
A plausible, generalized synthetic workflow is outlined below:
Caption: Generalized Synthetic Workflow for MeIQx-d3
Analytical Methodology
The quantification of MeIQx and its deuterated analog is typically performed using mass spectrometry-based methods, which offer high sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been successfully employed for the measurement of MeIQx in urine and cooked meat.[7][8] The method often involves capillary column gas chromatography coupled with electron capture negative-ion chemical ionization mass spectrometry. The use of a stable isotope-labeled internal standard like MeIQx-d3 is crucial for accurate quantification, with a reported limit of detection in the picogram range per milliliter of urine.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with thermospray or electrospray ionization, is another powerful tool for the analysis of MeIQx and its metabolites.[4][9] This method allows for the direct analysis of complex biological matrices like urine, enabling the identification of various metabolites, including glucuronide conjugates.[4][9]
Metabolic Activation and Signaling Pathway
The carcinogenicity of MeIQx is dependent on its metabolic activation to reactive intermediates that can form DNA adducts, leading to mutations.[2] The primary enzyme responsible for the initial and rate-limiting step of this bioactivation is cytochrome P450 1A2 (CYP1A2), which is predominantly expressed in the liver.[2]
The metabolic activation pathway of MeIQx involves several key steps:
-
N-hydroxylation: CYP1A2 catalyzes the N-hydroxylation of the exocyclic amino group of MeIQx to form N-hydroxy-MeIQx.[2]
-
Esterification: The N-hydroxy-MeIQx is then further activated by O-esterification, a reaction that can be catalyzed by N-acetyltransferases (NATs) or sulfotransferases (SULTs).
-
Formation of Reactive Intermediate: This esterification leads to the formation of a highly reactive nitrenium ion.
-
DNA Adduct Formation: The nitrenium ion can then covalently bind to DNA, primarily at the C8 position of guanine, forming DNA adducts. These adducts can cause mutations if not repaired, initiating the process of carcinogenesis.
Caption: Metabolic Activation Pathway of MeIQx
In addition to the activation pathway, MeIQx can also undergo detoxification reactions. One major detoxification pathway involves the oxidation of the 8-methyl group, also catalyzed by CYP1A2, to form 2-amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic acid, which is a major metabolite excreted in human urine.[10] This highlights the dual role of CYP1A2 in both the bioactivation and detoxification of this procarcinogen.
This technical guide provides a foundational understanding of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 and its non-deuterated analog, MeIQx. The provided data and pathways are essential for researchers investigating the mechanisms of chemical carcinogenesis and for the development of analytical methods to monitor human exposure to these potent dietary mutagens.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Meiqx | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. An improved synthesis of 3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine ("MeIQx") and its 2-14C-labelled analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic routes to the food carcinogen 2 amino-3,8-dimethylimidazo[4,5-f]quinoxaline (8-MeIQx) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection and measurement of MeIQx in human urine after ingestion of a cooked meat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of MeIQx and DiMeIQx in fried beef by capillary column gas chromatography electron capture negative ion chemical ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of the mutagen MeIQx in vivo: metabolite screening by liquid chromatography-thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
